(3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of acetyl, fluorophenyl, and benzochromene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzochromene core, followed by the introduction of the fluorophenyl group and the acetylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-N-acetyl-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide include other benzochromene derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15FN2O3 |
---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
N-acetyl-3-(3-fluorophenyl)iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O3/c1-13(26)24-21(27)19-12-18-17-8-3-2-5-14(17)9-10-20(18)28-22(19)25-16-7-4-6-15(23)11-16/h2-12H,1H3,(H,24,26,27) |
InChI Key |
KIBFJBNLNKMVEM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=NC4=CC(=CC=C4)F |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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